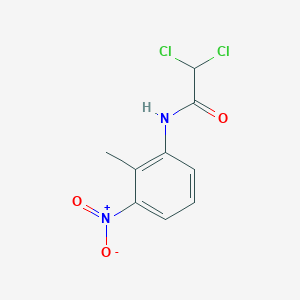
2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate is not fully understood. However, it is believed to exert its biological effects through various mechanisms such as inhibition of inflammatory mediators, scavenging of reactive oxygen species, induction of apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. It has also been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate in lab experiments is its wide range of biological activities. It can be used to study various biological processes such as inflammation, oxidative stress, and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
The potential applications of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate in the field of medicinal chemistry are vast. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders, and the optimization of its pharmacological properties for clinical use.
In conclusion, 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate is a promising compound that has shown potential in the field of medicinal chemistry. Its unique chemical properties and wide range of biological activities make it an attractive candidate for further research.
Synthesis Methods
The synthesis of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate can be achieved through a multi-step reaction process. The first step involves the condensation of salicylaldehyde with ethylacetoacetate to form 4-hydroxy-2H-chromen-2-one. The second step involves the esterification of 4-hydroxy-2H-chromen-2-one with 4-tert-butylbenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate.
Scientific Research Applications
2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antitumor, and antibacterial properties. Several studies have also reported its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
(2-oxochromen-4-yl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2,3)14-10-8-13(9-11-14)19(22)24-17-12-18(21)23-16-7-5-4-6-15(16)17/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSEUIXJJTGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)


![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)

![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)

![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)